3-Amino-5-(4-hydroxyphenyl)benzoic acid
Description
3-Amino-5-(4-hydroxyphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 4-hydroxyphenyl substituent at the 5-position of the aromatic ring.
Properties
IUPAC Name |
3-amino-5-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBSJSOFGSANII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688716 | |
| Record name | 5-Amino-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-88-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the condensation of appropriate aldehydes with hydrazides, followed by cyclization to form the desired benzoic acid derivative . This method can be performed under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Amino-5-(4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Differences and Functional Group Variations
The table below highlights key structural differences between 3-Amino-5-(4-hydroxyphenyl)benzoic acid and similar compounds:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | -NH₂ (3), -C₆H₄OH (5) | C₁₃H₁₁NO₃ | 229.23 | Amino, hydroxyphenyl, carboxylic acid |
| 4-(4-Hydroxyphenyl)benzoic acid | -C₆H₄OH (4) | C₁₃H₁₀O₃ | 214.21 | Hydroxyphenyl, carboxylic acid |
| 3-Amino-5-(methylsulfonyl)benzoic acid | -NH₂ (3), -SO₂CH₃ (5) | C₈H₉NO₄S | 215.22 | Amino, sulfonyl, carboxylic acid |
| 3-Amino-5-(methylcarbamoyl)benzoic acid | -NH₂ (3), -CONHCH₃ (5) | C₉H₁₀N₂O₃ | 194.19 | Amino, carbamoyl, carboxylic acid |
| 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid | Triazine core with methoxy/formyl groups | C₂₄H₁₈N₄O₆ | 482.42 | Triazine, formyl, methoxy, carboxylic acid |
Key Observations :
- Substituent Position: The position of the hydroxyphenyl group (e.g., 4 vs. 5) significantly impacts electronic properties and solubility. For example, 4-(4-Hydroxyphenyl)benzoic acid (para-substituted) has a lower molecular weight and lacks the amino group, reducing its polarity compared to the target compound .
- Functional Groups : Sulfonyl (-SO₂CH₃) and carbamoyl (-CONHCH₃) groups in analogs increase steric bulk and alter hydrogen-bonding capacity, affecting receptor interactions .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (Polarity) | Rf Value (Hexane/EtOH 1:1) |
|---|---|---|---|
| This compound | Not reported | Moderate (polar) | Not reported |
| 4-(4-Hydroxyphenyl)benzoic acid | >97% purity | Low (non-polar) | Not reported |
| 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid | 217.5–220 | Low | 0.62 |
| 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid | 180–182 | Low | 0.59 |
Key Observations :
- Melting Points : Triazine derivatives (e.g., compounds from and ) exhibit higher melting points (>180°C), suggesting strong crystalline packing due to planar triazine cores and intermolecular hydrogen bonding .
- Solubility: The absence of polar groups (e.g., -NH₂ or -OH) in 4-(4-Hydroxyphenyl)benzoic acid reduces its solubility in polar solvents compared to amino-substituted analogs .
Pharmacological and Biochemical Activity
| Compound Name | Biological Activity | IC₅₀/Inhibition (%) | Reference Drug Comparison |
|---|---|---|---|
| 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid | Anticancer (HeLa cells) | 92% inhibition | Doxorubicin (reference) |
| Caffeic acid | Antioxidant, anti-inflammatory | Not quantified | N/A |
| 3-Amino-5-(methylcarbamoyl)benzoic acid | HDAC8 inhibition | IC₅₀ = 22.9 µg/mL | Doxorubicin |
Key Observations :
- Anticancer Activity: The phenothiazine derivative () shows 92% inhibition against HeLa cells, attributed to its planar aromatic system and ability to intercalate DNA .
- Enzyme Inhibition : The methylcarbamoyl analog () inhibits histone deacetylase 8 (HDAC8), likely due to its carbamoyl group mimicking acetylated lysine residues .
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